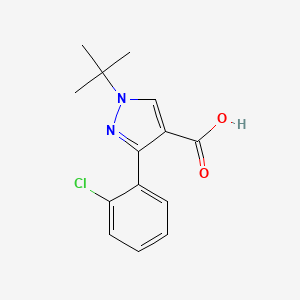

1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-tert-butyl-3-(2-chlorophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-14(2,3)17-8-10(13(18)19)12(16-17)9-6-4-5-7-11(9)15/h4-8H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTCBXWSDNRERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C(=N1)C2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152932-89-2 | |

| Record name | 1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or β-ketoesters. For example, the reaction of substituted hydrazines with β-ketoesters or α,β-unsaturated ketones leads to pyrazolone intermediates, which can be further functionalized.

Introduction of the tert-butyl Group

The tert-butyl group at the N-1 position is typically introduced by alkylation using tert-butyl bromide or tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate. This step selectively alkylates the pyrazole nitrogen, providing the steric and electronic properties characteristic of the tert-butyl substituent.

Attachment of the 2-Chlorophenyl Group

The 3-position substitution with a 2-chlorophenyl group can be achieved through nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) starting from appropriate halogenated pyrazole intermediates or arylboronic acids. Alternatively, the 2-chlorophenyl moiety may be introduced earlier in the synthesis by using 2-chlorophenyl-substituted hydrazines or β-ketoesters.

Carboxylic Acid Functionalization

The carboxylic acid at C-4 is often installed by hydrolysis of ester precursors. For example, ethyl or methyl esters of the pyrazole carboxylate are subjected to basic or acidic hydrolysis to yield the free acid. Basic hydrolysis with sodium hydroxide in aqueous ethanol under controlled temperature conditions is common, followed by acidification to precipitate the carboxylic acid.

Detailed Preparation Methodology

Stepwise Synthesis Outline

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole ring formation | Reaction of 2-chlorophenyl hydrazine with β-ketoester (e.g., ethyl acetoacetate) | Typically reflux in ethanol or suitable solvent; inert atmosphere recommended to prevent oxidation |

| 2 | N-1 tert-butylation | Alkylation with tert-butyl bromide + strong base (NaH or K2CO3) | Performed in aprotic solvent (e.g., DMF); temperature control (0–25°C) to avoid side reactions |

| 3 | Ester hydrolysis | NaOH aqueous solution in ethanol, room temp to reflux | Hydrolysis of ester to carboxylic acid; reaction time 1–3 hours |

| 4 | Purification | Recrystallization or column chromatography | Silica gel chromatography with petroleum ether/ethyl acetate gradient |

Experimental Example (Adapted from Related Compounds)

Pyrazole formation: 2-chlorophenylhydrazine (1 equiv) is reacted with ethyl acetoacetate (1 equiv) in ethanol under reflux for 4–6 hours to yield ethyl 3-(2-chlorophenyl)-1H-pyrazole-4-carboxylate.

N-1 alkylation: The pyrazole ester is dissolved in dry DMF, cooled to 0°C, and sodium hydride (1.1 equiv) is added slowly under nitrogen. After 30 minutes, tert-butyl bromide (1.2 equiv) is added dropwise. The mixture is stirred at room temperature for 12 hours.

Hydrolysis: The tert-butylated pyrazole ester is dissolved in ethanol/water (4:1), and sodium hydroxide (1.5 equiv) is added. The mixture is stirred at room temperature for 2 hours, then acidified with dilute HCl to precipitate the acid.

Purification: The crude product is filtered, washed, and recrystallized from ethyl acetate/hexanes.

Analytical and Research Data Supporting Preparation

Research Findings and Optimization Notes

Reaction conditions: Temperature control during alkylation is critical to minimize side reactions such as over-alkylation or decomposition.

Catalysts: While base-mediated alkylation is standard, some reports suggest the use of phase-transfer catalysts or mild Lewis acids (e.g., InCl3) to improve yields in related pyrazole syntheses.

Green chemistry considerations: Ultrasonic irradiation and solvent optimization (e.g., use of ethanol-water mixtures) have been reported to enhance reaction rates and yields while reducing environmental impact.

Purification: Silica gel chromatography is effective, but recrystallization is preferred for scale-up due to cost and environmental factors.

Summary Table of Preparation Methods

| Preparation Stage | Typical Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | 2-chlorophenylhydrazine + β-ketoester | Reflux in ethanol, 4–6 h | 75–85% | Inert atmosphere recommended |

| N-1 tert-butylation | tert-butyl bromide + NaH | DMF, 0–25 °C, 12 h | 80–90% | Strict moisture exclusion required |

| Ester hydrolysis | NaOH aqueous, ethanol | RT to reflux, 1–3 h | 90–95% | Acidification to precipitate acid |

| Purification | Silica gel chromatography or recrystallization | Ambient conditions | >95% purity | Recrystallization preferred for scale |

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and oxidized derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with pyrazole moieties often exhibit anticancer properties. 1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid has been evaluated for its ability to induce apoptosis in cancer cell lines. Studies have shown that it activates caspase pathways, leading to programmed cell death, which is crucial for cancer therapy development .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. In vitro assays revealed that it reduces the production of pro-inflammatory mediators, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Acetylcholinesterase Inhibition

There is evidence that this compound may serve as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, improving cognitive functions .

Agricultural Applications

1. Herbicidal Activity

Compounds similar to this compound have been studied for their herbicidal properties. Research indicates that pyrazole derivatives can effectively inhibit the growth of certain weeds, making them candidates for developing new herbicides that are more environmentally friendly and target-specific .

2. Plant Growth Regulation

This compound may also act as a plant growth regulator, influencing various physiological processes in plants. The modulation of growth responses could enhance crop yields and resilience against environmental stresses .

Material Science Applications

1. Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

2. Coating Technologies

Due to its chemical stability and potential reactivity, this compound can be incorporated into coating formulations to improve their performance characteristics, such as adhesion and resistance to environmental degradation .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory bowel disease models, this compound was administered to assess its effects on inflammation markers. The findings showed a marked decrease in COX-2 expression and inflammatory cytokines, supporting its therapeutic potential.

Case Study 3: Herbicidal Efficacy

Field trials testing the herbicidal activity of related pyrazole compounds demonstrated effective weed control with minimal impact on crop health. This suggests that this compound could be developed into a selective herbicide.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table and analysis compare 1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid with analogous pyrazole-based compounds, focusing on substituent effects and functional group contributions.

Key Comparative Insights:

In contrast, the benzoyl group in the nitro-substituted analog () introduces electron-withdrawing effects, while the hydroxyethyl group () improves solubility via hydrogen bonding . Chlorophenyl vs. Nitrophenyl: The 2-chlorophenyl group (target compound) provides moderate electron-withdrawing effects, whereas the 3-nitrophenyl substituent () is strongly electron-withdrawing, altering the pyrazole ring’s electron density and reactivity .

Functional Group Contributions Carboxylic Acid Position: The target compound’s carboxylic acid at position 4 differs from the dihydro-pyrazole analog (), where the COOH group at position 3 may exhibit distinct acidity due to proximity to the ketone moiety . Aldehyde vs.

Biological and Industrial Relevance The discontinued status of the target compound () contrasts with the antimicrobial and antioxidant activities reported for the nitro- and benzoyl-substituted analogs (), highlighting the importance of substituent choice in bioactivity . The 2-chlorobenzyl variant () demonstrates how minor structural changes (e.g., benzyl vs. tert-butyl) can modulate steric and electronic profiles for tailored applications .

Biological Activity

1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole class, characterized by its unique molecular structure that includes a tert-butyl group, a chlorophenyl substituent, and a carboxylic acid functional group. This compound has garnered research interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies.

- Molecular Formula : C14H15ClN2O2

- Molecular Weight : 278.73 g/mol

- CAS Number : 1152932-89-2

The presence of the carboxylic acid group enhances its reactivity, making it suitable for various chemical modifications aimed at improving pharmacological properties .

Anti-inflammatory Effects

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

Anticancer Properties

Research has demonstrated that compounds with the pyrazole scaffold can exhibit antiproliferative effects against various cancer cell lines. Specifically, this compound has been evaluated for its ability to inhibit the growth of several cancer types, including lung, breast, and liver cancers. The compound's mechanism of action appears to involve the inhibition of key cancer-related targets such as topoisomerase II and EGFR .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity.

- Receptor Modulation : It may interact with various receptors involved in signaling pathways crucial for cell proliferation and survival .

Study on Anticancer Activity

A study highlighted the effectiveness of pyrazole derivatives in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound demonstrated IC50 values indicative of potent anticancer activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Breast (MDA-MB-231) | 26 | Topoisomerase II inhibition |

| Similar Pyrazole Derivative | Liver (HepG2) | 49.85 | EGFR inhibition |

Anti-inflammatory Studies

In vitro studies have shown that this compound can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 1-tert-butyl-3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer: Optimization requires careful selection of catalysts, reaction conditions, and purification steps. For example, palladium(II) acetate and tert-butyl XPhos are effective catalysts for Suzuki-Miyaura coupling, while inert atmospheres (e.g., nitrogen) and elevated temperatures (40–100°C) improve yields . Post-reaction purification via recrystallization or column chromatography ensures product purity. Reaction monitoring using TLC or HPLC is critical to identify intermediates and byproducts .

Q. How can X-ray crystallography confirm the stereochemistry and molecular packing of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise structural data, including bond lengths, angles, and torsion angles. For pyrazole derivatives, crystals are grown via slow evaporation of solvent mixtures (e.g., ethanol/dichloromethane). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement with software like SHELXL resolves disorder and validates hydrogen bonding interactions, as demonstrated for related tert-butyl pyrazole-carboxylates (R factor < 0.05) .

Q. What safety protocols are essential when handling intermediates with acute toxicity?

Methodological Answer:

- Respiratory protection: Use NIOSH-approved respirators for airborne particulates (e.g., N95 masks).

- Glove selection: Nitrile gloves resistant to chlorinated solvents (e.g., acetonitrile, DCM).

- Emergency measures: Immediate eye rinsing (15+ minutes) and medical consultation for ingestion (H301 hazard) .

- Storage: Store in non-combustible containers (UN 3265, Packing Group III) away from oxidizers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of derivatives in medicinal chemistry applications?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties (HOMO/LUMO energies) and reaction pathways. For pyrazole-carboxylates, molecular docking studies (AutoDock Vina) assess binding affinities to target proteins (e.g., cyclooxygenase-2). Pairing DFT with experimental IR/NMR data validates tautomeric forms and charge distribution .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- NMR discrepancies: Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., aromatic protons near chlorine substituents).

- Mass spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 318.68) and fragments from tert-butyl cleavage .

- Complementary techniques: Pair SC-XRD with solid-state NMR to address polymorphism or dynamic disorder .

Q. How do steric effects of the tert-butyl group influence catalytic activity in cross-coupling reactions?

Methodological Answer: The tert-butyl group’s bulkiness reduces electron density at the pyrazole ring, slowing oxidative addition in Pd-catalyzed reactions. Kinetic studies (e.g., variable-temperature NMR) quantify steric parameters (Tolman cone angle). Substituent effects are modeled using Hammett plots (σpara values for 2-chlorophenyl: +0.23), showing reduced reaction rates compared to less hindered analogs .

Q. What mechanistic insights explain variable yields in acid-catalyzed cyclization steps?

Methodological Answer: Protonation of the pyrazole nitrogen by Brønsted acids (e.g., HCl) initiates cyclization. Side reactions (e.g., dimerization) are minimized by controlling pH (1.5–2.5) and using polar aprotic solvents (DMF, DMSO). In situ FTIR monitors intermediate formation, while Arrhenius plots (ln k vs. 1/T) reveal activation energies (~50 kJ/mol) for rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.